molecular formula C21H24N4O2 B15135404 4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline

4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline

Cat. No.: B15135404
M. Wt: 364.4 g/mol
InChI Key: XWPIESWYFSAYJL-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline is a quinazoline derivative characterized by a 6,7-dimethoxyquinazoline core substituted at the 4-position with a benzylpiperazinyl group. Quinazoline derivatives are widely studied for their kinase inhibitory properties, particularly in oncology and cardiovascular diseases. This compound’s structure enables interactions with kinase active sites, making it a template for designing inhibitors targeting receptors such as platelet-derived growth factor receptor (PDGFR) and Janus kinase 3 (JAK3) .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline

InChI

InChI=1S/C21H24N4O2/c1-26-19-12-17-18(13-20(19)27-2)22-15-23-21(17)25-10-8-24(9-11-25)14-16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3

InChI Key

XWPIESWYFSAYJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hAChE/hBACE-1-IN-4 involves the preparation of quinazoline derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, where various quinazoline derivatives are synthesized through multi-step reactions involving different reagents and catalysts .

Industrial Production Methods

While specific industrial production methods for hAChE/hBACE-1-IN-4 are not explicitly detailed, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

hAChE/hBACE-1-IN-4 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.

    Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory activity.

    Substitution: Substitution reactions, where one functional group is replaced by another, can be used to modify the compound’s structure and enhance its activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of hAChE/hBACE-1-IN-4 include various acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the specific step in the synthetic route .

Major Products

The major products formed from these reactions are typically quinazoline derivatives with varying functional groups. These derivatives are then tested for their inhibitory activity against hAChE and hBACE-1 enzymes to identify the most potent compounds .

Scientific Research Applications

hAChE/hBACE-1-IN-4 has several scientific research applications, particularly in the field of Alzheimer’s disease research. Its ability to inhibit hAChE and hBACE-1 enzymes makes it a valuable tool for studying the mechanisms of Alzheimer’s disease and developing potential treatments. Additionally, the compound’s non-neurotoxicity and blood-brain barrier permeability make it suitable for in vivo studies in animal models .

Mechanism of Action

The mechanism of action of hAChE/hBACE-1-IN-4 involves the inhibition of hAChE and hBACE-1 enzymes. By inhibiting hAChE, the compound prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. Inhibition of hBACE-1 reduces the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer’s disease patients. This dual inhibitory activity helps to mitigate the cognitive decline associated with Alzheimer’s disease .

Comparison with Similar Compounds

Data Tables

Table 1: Key Quinazoline Derivatives and Their Activities

Compound Target IC50/Ki Selectivity Notes Evidence ID
4-(4-Methylphenoxyphenyl)-piperazinyl PDGFR 0.02 µM >100-fold over EGFR
WHI-P131 JAK3 78 µM No inhibition of JAK1/JAK2 at 350 µM
DTQ CDK2 0.15 µM (Ki) Binds via 3-hydroxyanilino group
L-765,314 α1B-Adrenergic 0.12 nM (Ki) >1,000-fold over α1A/α1D subtypes

Table 2: Structural Modifications and Pharmacokinetic Outcomes

Substituent Type Example Compound Solubility Improvement Bioavailability Notes Evidence ID
Sulfonamide (piperazinyl) PDGFR inhibitor derivatives Yes Enhanced tumor uptake
4'-Hydroxyphenyl (anilino) WHI-P131 Moderate Stable plasma half-life
Cyclopropylcarbonyl (piperazinyl) CAS 59878-57-8 Not reported Crystallizes in ethanol

Q & A

Q. Answer :

  • Kinase profiling panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to screen >100 kinases at 1 µM .
  • Computational docking : Predict off-target binding using tools like AutoDock Vina against kinase databases .
  • Cellular assays : Measure phosphorylation of downstream effectors (e.g., ERK1/2 for MAPK pathway cross-talk) .

Advanced: How can researchers optimize the pharmacokinetic properties of this compound while maintaining kinase selectivity?

Q. Answer :

  • Solubility enhancement : Introduce ionizable groups (e.g., tertiary amines) or PEGylated side chains without disrupting the quinazoline core .
  • Metabolic stability : Perform liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) and stabilize via fluorination .
  • In vivo PK/PD : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Basic: What cellular assays are most reliable for quantifying the compound’s inhibition of EGFR signaling?

Q. Answer :

  • EGF-stimulated proliferation : Use MTT assays in EGFR-dependent cell lines (e.g., HeLa) with dose-response curves (IC₅₀ expected ~20–100 nM) .
  • Western blotting : Monitor phospho-EGFR (Tyr1068) and downstream effectors (e.g., AKT, STAT3) .
  • Flow cytometry : Assess cell-cycle arrest (G1 phase) in treated versus untreated cells .

Advanced: How does the compound’s activity against JAK3 or Aurora kinases compare to its primary targets, and what structural features drive this cross-reactivity?

Q. Answer :

  • Cross-reactivity : The quinazoline scaffold shows moderate inhibition of JAK3 (IC₅₀ = 156 µM) and Aurora kinases (IC₅₀ = 310 nM) due to conserved ATP-binding regions .
  • Structural drivers :
    • The 4-benzylpiperazine group increases bulk, reducing fit in JAK3’s smaller active site .
    • Co-crystal structures with Aurora kinases reveal hydrophobic interactions with Leu210 .
  • Mitigation strategies : Introduce steric hindrance (e.g., ortho-substituted benzyl groups) .

Basic: How can researchers resolve contradictions in reported IC₅₀ values across studies (e.g., EGFR IC₅₀ = 20 nM vs. 40 nM)?

Q. Answer :

  • Assay standardization : Use consistent ATP concentrations (e.g., Km ≈ 10 µM for EGFR) .
  • Cell line validation : Ensure EGFR expression levels are comparable (e.g., via qPCR or flow cytometry) .
  • Meta-analysis : Pool data from ≥3 independent studies with error-weighted averaging .

Advanced: What computational approaches predict the compound’s efficacy in drug-resistant EGFR mutants (e.g., T790M)?

Q. Answer :

  • QM/MM simulations : Model the compound’s binding affinity in mutant EGFR structures (e.g., T790M/L858R) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for mutations using Schrödinger’s FEP+ .
  • In vitro resistance models : Generate T790M-expressing Ba/F3 cells and test dose-response shifts .

Basic: What are the recommended controls for in vitro studies to ensure specificity of the compound’s effects?

Q. Answer :

  • Negative controls : Use inactive analogs (e.g., 6,7-dimethoxyquinazoline without the 4-benzylpiperazine group) .
  • Pharmacological controls : Include known inhibitors (e.g., AG1478 for EGFR; doxazosin for alpha₁-adrenoceptors) .
  • Genetic controls : CRISPR knockout of EGFR or alpha₁-adrenoceptors in cell models .

Advanced: How can researchers leverage the compound’s quinazoline scaffold to design dual EGFR/Her2 inhibitors with improved blood-brain barrier (BBB) penetration?

Q. Answer :

  • Scaffold hybridization : Fuse with Her2-targeting motifs (e.g., trastuzumab-derived peptides) .
  • BBB optimization : Reduce polar surface area (<90 Ų) via prodrug strategies (e.g., esterification of methoxy groups) .
  • In silico BBB prediction : Use tools like SwissADME to prioritize analogs with high CNS MPO scores .

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